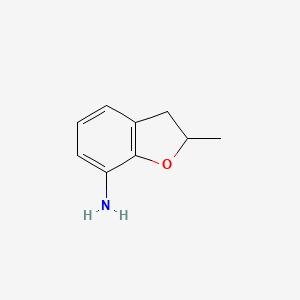

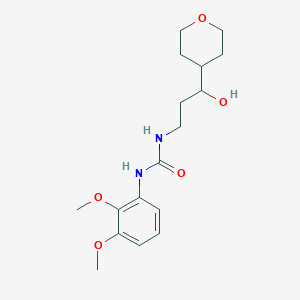

![molecular formula C14H13N3O4S2 B2632780 N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide CAS No. 2034602-43-0](/img/structure/B2632780.png)

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

科学的研究の応用

Molecular Structure and Supramolecular Aggregation

Compounds structurally related to N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide have been synthesized and characterized, revealing insights into molecular conformations and modes of supramolecular aggregation. The study of four closely related compounds demonstrated different supramolecular aggregation modes, including π-π stacking interactions and hydrogen bonding, which could be indicative of the potential applications of the compound in the development of new materials or in drug design, where specific molecular interactions are crucial (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates and their use in heterocyclic synthesis could offer insights into the synthetic versatility of related compounds, including the production of pyrazole, isoxazole, pyrimidine, and triazine derivatives. Such compounds have applications in pharmaceuticals and agrochemicals, suggesting potential areas of interest for the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Evaluation

The synthesis and evaluation of compounds for antimicrobial activity is a significant area of research. A related compound, 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, demonstrated notable antimicrobial properties, which highlights the potential biomedical applications of this compound in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis pathways of related compounds, such as the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to form diverse heterocyclic compounds, can provide valuable information on the synthetic potential of this compound. These reactions could serve as a foundation for the development of novel synthetic routes and the creation of compounds with potential therapeutic applications (Youssef, Kandeel, Fouli, & Abou-Elmagd, 2005).

将来の方向性

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide” and similar compounds could be a promising direction for future research.

作用機序

Target of Action

Compounds with nitrothiophene moieties have been reported to have potential antituberculosis activity . They could target enzymes or proteins essential for the survival of the tuberculosis bacteria.

Mode of Action

The mode of action of nitrothiophene-containing compounds is often through the reduction of the nitro group. This reduction can lead to the formation of reactive species that can interfere with the normal functioning of the target .

Biochemical Pathways

Nitrothiophene-containing compounds have been reported to have antituberculosis activity, suggesting they might interfere with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .

Pharmacokinetics

The solubility and bioavailability of similar compounds have been improved by modifying the linker between the nitrothiophene and the rest of the molecule .

Result of Action

Similar compounds have shown potential antituberculosis activity, suggesting that they might inhibit the growth or kill the tuberculosis bacteria .

生化学分析

Biochemical Properties

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as nitroreductases, which are responsible for the reduction of nitro groups to amines. This interaction is significant as it can lead to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide on various cell types and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It influences cell signaling pathways by modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and antioxidant enzymes. Furthermore, N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide affects gene expression by upregulating genes involved in oxidative stress responses and downregulating those associated with cell proliferation .

Molecular Mechanism

At the molecular level, N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide exerts its effects through several mechanisms. It binds to nitroreductases, leading to the reduction of its nitro group and the generation of reactive intermediates. These intermediates can interact with DNA and proteins, causing oxidative damage and triggering apoptosis. Additionally, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase and glutathione reductase, further enhancing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial oxidative stress responses. At higher doses, it can cause significant oxidative damage, leading to adverse effects such as tissue necrosis and organ dysfunction. These findings underscore the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is involved in several metabolic pathways. It is primarily metabolized by nitroreductases, leading to the formation of amine derivatives. These metabolites can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can accumulate in specific cellular compartments. Its distribution is influenced by its lipophilicity and binding affinity to cellular proteins, which can affect its localization and accumulation within tissues .

Subcellular Localization

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, the compound can be targeted to specific organelles such as mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

特性

IUPAC Name |

2-N-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c15-13(18)11-7-3-1-2-4-8(7)22-12(11)14(19)16-9-5-6-10(23-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUWPKNRMBBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC=C(S3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)

![N-[5-Oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2632703.png)

![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)

![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)

![1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2632717.png)

![N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2632720.png)